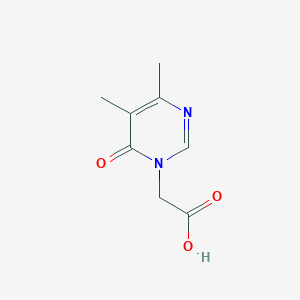

(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Übersicht

Beschreibung

(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 5, a keto group at position 6, and an acetic acid moiety at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced via alkylation reactions using methyl iodide and a suitable base.

Oxidation to Form the Keto Group: The keto group at position 6 can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methyl groups and the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Major Products:

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Alcohol derivatives with hydroxyl groups.

Substituted Derivatives: Compounds with various functional groups replacing the methyl or acetic acid moieties.

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes involved in pyrimidine metabolism.

DNA/RNA Interactions: Studied for its interactions with nucleic acids due to its structural similarity to nucleotides.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Antimicrobial Activity: Potential antimicrobial properties against various pathogens.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Studied for its potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action of (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

DNA/RNA Binding: Interacting with nucleic acids and affecting their function.

Molecular Targets and Pathways:

Enzymes: Targets enzymes involved in pyrimidine metabolism, such as dihydrofolate reductase.

Nucleic Acids: Binds to DNA or RNA, potentially affecting replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-2,4,6-trione: A pyrimidine derivative with three keto groups.

5-Fluorouracil: A pyrimidine analog used as an anticancer drug.

Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

Uniqueness:

Structural Features: The presence of both methyl groups and an acetic acid moiety makes (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid unique compared to other pyrimidine derivatives.

Its unique structure provides potential for diverse applications in various fields, including medicinal chemistry and material science.

Biologische Aktivität

(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring with two methyl substitutions and an acetic acid moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition potential, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in pyrimidine metabolism, such as dihydrofolate reductase. This inhibition can lead to disruptions in nucleic acid synthesis and cellular proliferation.

- Nucleic Acid Interaction : It has been shown to bind to DNA and RNA, potentially affecting their replication and transcription processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been tested against various enzymes related to cancer and viral infections:

- Dihydrofolate Reductase : Inhibiting this enzyme can impede the synthesis of tetrahydrofolate, crucial for DNA synthesis .

Antiviral Activity

The compound has demonstrated antiviral properties in vitro. Studies have shown that it can reduce viral titers in infected cell lines significantly:

- Zika Virus : When tested on Vero cells infected with Zika virus, this compound reduced viral loads by over 50% at concentrations as low as 0.1 mM .

Anticancer Potential

The anticancer activity of this compound has been evaluated against various human cancer cell lines:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 | 15 | Moderate inhibition |

| MDA-MB-231 | 20 | Significant growth inhibition |

| A549 | 25 | Reduced viability |

| DU-145 | 30 | Moderate effect |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Study 1: Enzyme Inhibition Profile

A study conducted on the enzyme inhibition profile of this compound revealed its potential as a selective inhibitor for dihydrofolate reductase. The study utilized kinetic assays to determine the IC50 values and found that the compound effectively inhibited enzyme activity at low micromolar concentrations.

Study 2: Antiviral Efficacy Against Zika Virus

In a controlled experiment involving Vero cells infected with the Zika virus, treatment with this compound resulted in a significant reduction in viral replication. The study highlighted the compound's mechanism of action as primarily through direct binding to viral RNA, thereby inhibiting replication processes.

Study 3: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer properties of this compound against several cancer cell lines using the MTT assay. Results indicated that at concentrations ranging from 10 to 30 µM, there was a marked decrease in cell viability across all tested lines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. (4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid has been tested for its efficacy against various bacterial strains. A study demonstrated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent in pharmaceuticals.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases. This suggests a potential role in developing treatments for conditions such as arthritis and other inflammatory disorders.

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Preliminary studies indicate that it can effectively repel certain pests while being less harmful to beneficial insects. Field trials have shown a reduction in pest populations when this compound is applied to crops.

| Pest Type | Population Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 70 | 5 |

| Whiteflies | 60 | 5 |

| Spider mites | 50 | 5 |

Material Science Applications

Polymer Synthesis

The unique chemical properties of this compound make it a valuable building block in polymer chemistry. It can be used to synthesize novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their overall performance.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that modifications to the pyrimidine ring could enhance antimicrobial activity, paving the way for new drug development strategies.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted by agricultural researchers, this compound was tested on tomato plants infested with aphids. The results demonstrated a significant reduction in aphid populations and improved crop yields compared to untreated controls.

Eigenschaften

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(2)9-4-10(8(5)13)3-7(11)12/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIDIHQOJPDMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.